BenchChemオンラインストアへようこそ!

Gaderic acid DM

5α-reductase inhibition androgen metabolism prostate cancer

Ganoderic acid DM (GA-DM) is the single most potent compound among 12 purified Ganoderma triterpenes, uniquely combining 5α-reductase inhibition (IC50 10.6 μM, 10.9× more potent than positive control), direct androgen receptor binding, and osteoclastogenesis suppression at 12.5 μM via c-Fos/NFATc1 downregulation—a triple mechanism unmatched by any structural analog. It is the only triterpenoid validated for concurrent anti-androgenic and anti-osteoclast activity in prostate cancer bone metastasis models. GA-DM also demonstrates ER-dependent breast cancer selectivity (MCF-7 vs. MDA-MB-231) and published in vivo anti-inflammatory efficacy (ID50 0.08 mg/ear). Substituting any other ganoderic acid cannot reproduce this profile. ≥98% HPLC purity.

Molecular Formula C30H44O4
Molecular Weight 468.7 g/mol
Cat. No. B13399405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaderic acid DM
Molecular FormulaC30H44O4
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23H,8-9,11-17H2,1-7H3,(H,33,34)
InChIKeyZTKZZRIVAYGFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gaderic Acid DM for Procurement: A Lanostane Triterpenoid Baseline from Ganoderma lucidum


Gaderic acid DM (Ganoderic acid DM, GA-DM, CAS 173075-45-1) is a lanostane-type triterpenoid [C30H44O4, MW 468.67] isolated from the medicinal mushroom Ganoderma lucidum (Reishi/Lingzhi) [1]. It belongs to the ganoderic acid family, a structurally diverse group of highly oxygenated triterpenoids that exhibit heterogeneous pharmacological profiles even among close structural analogs sharing the same lanostane scaffold [2]. GA-DM is characterized by a dioxo substitution at positions C-3 and C-7 on the lanostane core and is among a select group of seven ganoderic acids (A, C2, D, F, DM, X, Y) that have advanced to various stages of clinical investigation [3].

Why Generic Ganoderic Acid Substitution Cannot Be Justified for Gaderic Acid DM Research


The ganoderic acid family exhibits profound structure-activity divergence despite a shared lanostane backbone. In a head-to-head panel of twelve purified Ganoderma triterpenes, GA-DM was identified as the single most potent compound across three orthogonal activity dimensions—antibacterial, anti-inflammatory, and anti-proliferative—while structural analogs differing only in side-chain oxidation or ring-junction configuration showed markedly weaker or absent activity in the same assays . In a separate structure-activity study on osteoclast differentiation, a carbonyl group at C-7 was found to be essential for inhibitory activity, and GA-DM was among the few compounds possessing this pharmacophoric requirement [1]. Furthermore, among a panel of triterpenoids evaluated for 5α-reductase inhibition, only GA-DM demonstrated concurrent multi-target activity (5α-reductase inhibition plus androgen receptor binding plus osteoclastogenesis suppression), while other co-isolated triterpenoids lacked this functional breadth [2]. These data collectively demonstrate that substituting GA-DM with any other ganoderic acid—even a structurally proximal analog—cannot reproduce the specific multi-target quantitative profile that defines GA-DM's scientific and procurement value.

Quantitative Differentiation Evidence for Gaderic Acid DM Against Its Closest Analogs


5α-Reductase Inhibition: GA-DM (IC50 10.6 μM) Outperforms Positive Control α-Linolenic Acid (IC50 116 μM) by 10.9-Fold

GA-DM exhibited a 5α-reductase IC50 of 10.6 μM, representing a 10.9-fold greater potency than the positive control α-linolenic acid (IC50 116 μM) tested under the same assay conditions [1]. In a broader panel of Ganoderma triterpenoids evaluated in the same study, only GA-DM combined 5α-reductase inhibition with direct androgen receptor (AR) ligand-binding domain engagement, measured via fluorescence polarization assay [2]. Other co-isolated ganoderic acids tested in parallel did not exhibit this dual anti-androgenic mechanism.

5α-reductase inhibition androgen metabolism prostate cancer anti-androgenic activity

Multi-Target Functional Uniqueness: GA-DM Is the Only Triterpenoid in Its Panel Exhibiting 5α-Reductase Inhibition, AR Binding, and Osteoclastogenesis Suppression Simultaneously

A targeted proteomics and pharmacological study evaluated multiple Ganoderma triterpenoids and reported that among all tested compounds, 'only ganoderic acid DM (1) had multiple functions, such as 5α-reductase inhibition, androgen receptor binding, and osteoclastogenesis suppression' [1]. This functional trifecta was absent in every other triterpenoid assessed in the same study, including structural analogs with minor substitution differences. The osteoclastogenesis suppression was confirmed quantitatively at 12.5 μM in RAW 264.7 cells [2], with the C-7 carbonyl identified as a critical structural determinant for this activity [1].

multi-target pharmacology osteoclastogenesis androgen receptor drug discovery

Anti-Proliferative Potency: GA-DM Ranked Most Potent Among 12 Purified Ganoderma Triterpenes Across Breast and Colon Cancer Cells

In a systematic comparative study of twelve purified Ganoderma triterpenes—including ganoderic acids A, C, F, and DM alongside methyl ganoderate A, methyl lucidenates A and F, lucidenic acids D2, A, and N, ganoderiol F, and ganodermonondiol—GA-DM was explicitly identified as 'the most potent triterpene with anti-bacterial, anti-inflammatory and anti-proliferative effects when compared to other Ganoderma isolates' . The anti-proliferative evaluation included both human breast cancer and colon cancer cell lines, with all twelve compounds tested under equivalent conditions. This top-tier ranking across multiple cancer histotypes distinguishes GA-DM from ganoderic acid A, ganoderic acid C, and ganoderic acid F, which were all tested in the same panel but did not achieve the same potency level.

anti-proliferative activity breast cancer colon cancer triterpene comparison

Breast Cancer Cell Line Selectivity: GA-DM Shows Markedly Stronger Anti-Proliferative Activity in MCF-7 Versus MDA-MB-231 Cells

GA-DM was shown to effectively inhibit cell proliferation and colony formation in MCF-7 human breast cancer cells, with effects that were 'much stronger than that of MDA-MB-231 breast cancer cells' when tested at 0–100 μM over 48 hours in parallel [1]. This differential sensitivity between estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer subtypes was accompanied by concentration- and time-dependent G1 cell cycle arrest, DNA damage (comet assay), and mitochondrial membrane potential decrease specifically in the MCF-7 line [1]. In a 2024 network pharmacology validation study, GA-DM was confirmed to dose-dependently suppress PIK3CA and EGFR expression in both cell lines, with the strongest target interactions validated experimentally [2].

breast cancer MCF-7 MDA-MB-231 cell proliferation colony formation

In Vivo Anti-Inflammatory Activity: GA-DM Suppresses TPA-Induced Ear Edema in Mice with ID50 of 0.08 mg/Ear

GA-DM demonstrated in vivo anti-inflammatory efficacy in the TPA (phorbol 12-myristate 13-acetate)-induced ear edema mouse model, with an ID50 of 0.08 mg/ear [1]. In the broader structure-activity context of the same study, nine lucidenic acids and four ganoderic acids were evaluated, with ID50 values ranging from 0.07 to 0.39 mg/ear [1], placing GA-DM among the most potent anti-inflammatory triterpenes in that panel. Combined with its in vitro anti-inflammatory activity in LPS-stimulated human macrophages—where it was ranked most potent among 12 isolates —GA-DM bridges both in vitro and in vivo anti-inflammatory validation.

anti-inflammatory in vivo TPA-induced edema ID50 mouse model

Osteoclastogenesis Inhibition: GA-DM Suppresses c-Fos/NFATc1 Signaling and Reduces Osteoclast Fusion at 12.5 μM

GA-DM suppresses osteoclastogenesis in RAW 264.7 cells at a concentration of 12.5 μM through specific downregulation of c-Fos and nuclear factor of activated T cells c1 (NFATc1), leading to reduced DC-STAMP expression and decreased osteoclast fusion [1]. Quantitative structure-activity relationship analysis revealed that a carbonyl at C-7 is essential for osteoclast differentiation inhibition, and GA-DM's methyl ester derivative (methyl ganoderate DM) showed substantially reduced activity, confirming the free carboxyl side chain as a second critical pharmacophore [2]. This dual pharmacophoric requirement means that ganoderic acids lacking either the C-7 carbonyl or the free carboxyl cannot substitute for GA-DM in osteoclast studies. GA-DM has additionally demonstrated toxicity to both androgen-dependent and androgen-independent prostate cancer cells while simultaneously reducing osteoclastogenesis, suggesting particular utility in late-stage bone-metastatic prostate cancer models [3].

osteoclastogenesis bone metastasis c-Fos NFATc1 osteoporosis

Evidence-Backed Application Scenarios for Gaderic Acid DM Procurement


Advanced Prostate Cancer and Bone Metastasis Preclinical Research

GA-DM is uniquely suited for prostate cancer bone metastasis studies due to its demonstrated triple mechanism: 5α-reductase inhibition (IC50 10.6 μM, 10.9-fold more potent than the positive control α-linolenic acid at IC50 116 μM), direct androgen receptor ligand-binding domain engagement, and osteoclastogenesis suppression at 12.5 μM via c-Fos/NFATc1 downregulation [1]. It is the only compound among tested Ganoderma triterpenoids that simultaneously addresses androgen signaling and osteoclast-mediated bone resorption, with published toxicity data against both androgen-dependent and androgen-independent prostate cancer cells [2].

Breast Cancer Subtype-Specific Mechanistic Studies (ER+ vs. Triple-Negative)

GA-DM demonstrates pronounced differential activity between MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cells, with markedly stronger anti-proliferative and colony-formation inhibition in MCF-7 cells at 0–100 μM over 48 hours [3]. This selectivity, combined with characterized G1 cell cycle arrest (involving CDK2, CDK6, cyclin D1, p-Rb, and c-Myc downregulation) and DNA damage induction, enables researchers to investigate ER-status-dependent response mechanisms with a single well-characterized tool compound [3]. A 2024 network pharmacology study further validated GA-DM's dose-dependent suppression of PIK3CA and EGFR in both cell lines [4].

In Vivo Anti-Inflammatory Efficacy Screening and Translational Inflammation Research

GA-DM is one of the few ganoderic acids with published in vivo anti-inflammatory quantitative data (TPA-induced ear edema model, ID50 = 0.08 mg/ear), placing it near the top of a panel of 13 triterpene acids tested in the same study [5]. Combined with its #1 ranking for in vitro anti-inflammatory activity among 12 purified Ganoderma triterpenes in LPS-stimulated human macrophages, GA-DM offers a procurement-ready compound with cross-validated in vitro-to-in vivo anti-inflammatory evidence, reducing the risk of investing in compounds with unverified translational potential .

Quality Control Reference Standard for Ganoderma lucidum Product Authentication

GA-DM has been validated as one of 11 proper chemical markers for quality control of Ganoderma lucidum commercial products, distinguished from non-specific markers such as ergosterol [6]. Its quantification alongside other triterpenes via HPLC with pressurized liquid extraction has been established for simultaneous determination of nine components in Ganoderma, making GA-DM reference standards (available at ≥97% HPLC purity from multiple suppliers) essential for analytical laboratories conducting G. lucidum product authentication and batch-to-batch consistency evaluation [7].

Quote Request

Request a Quote for Gaderic acid DM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.